3-Ethoxy-5-iodo-4-(2-propynyloxy)benzaldehyde
Description
3-Ethoxy-5-iodo-4-(2-propynyloxy)benzaldehyde is a benzaldehyde derivative featuring a penta-substituted aromatic core. Its structure includes ethoxy (C₂H₅O⁻) and iodo (I) groups at positions 3 and 5, respectively, and a 2-propynyloxy (propargyl ether) group at position 2. This compound’s unique substitution pattern confers distinct electronic, steric, and reactivity properties, making it a subject of interest in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h1,6-8H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJAHEZGCWUFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-(2-propynyloxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Ethoxylation: The addition of an ethoxy group to the benzene ring.
Propynyloxylation: The attachment of a propynyloxy group to the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Bulk manufacturing often requires specialized equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-(2-propynyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium azide (NaN3) or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: 3-Ethoxy-5-iodo-4-(2-propynyloxy)benzoic acid.
Reduction: 3-Ethoxy-5-iodo-4-(2-propynyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Ethoxy-5-iodo-4-(2-propynyloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-(2-propynyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynyloxy group can participate in covalent bonding with nucleophilic sites, while the iodine atom can facilitate halogen bonding interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s key structural analogs differ primarily in the substituent at position 3. A comparison of these derivatives is outlined below:
Key Observations:
- Molecular Weight and Solubility: The 2-propynyloxy derivative has the lowest molecular weight, suggesting higher solubility in polar solvents compared to bulkier analogs like the 4-iodobenzyloxy variant.
- Reactivity: The alkyne group in the target compound allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in iodobenzyloxy or naphthylmethoxy analogs .
- Halogen Effects: The 4-iodobenzyloxy analog may exhibit enhanced binding to biomolecules via halogen interactions, a property leveraged in drug design .
Chromatographic Behavior
Evidence from benzaldehyde derivatives (e.g., methylbenzoate) suggests that bulkier substituents increase retention times in reversed-phase chromatography due to heightened hydrophobicity . For instance:
- The 4-iodobenzyloxy analog (MW 508.09) would likely exhibit longer retention on ODS columns compared to the 2-propynyloxy derivative.
- The naphthylmethoxy group’s aromaticity may further enhance retention through π-π interactions with stationary phases .
Biological Activity
3-Ethoxy-5-iodo-4-(2-propynyloxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : C12H13I O3
- Molecular Weight : 304.13 g/mol
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, derivatives that inhibit cyclooxygenase (COX) enzymes have shown promise in treating inflammatory conditions. The selectivity of these compounds for COX-2 over COX-1 is particularly noteworthy, as it may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. Similar benzaldehyde derivatives have been studied for their ability to induce apoptosis in cancer cells. For example, compounds that inhibit specific signaling pathways involved in cell proliferation and survival demonstrate potential as therapeutic agents against various cancers .
Antimicrobial Effects
The antimicrobial activity of benzaldehyde derivatives has been documented in several studies. These compounds have shown effectiveness against a range of bacteria and fungi, which could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Study 1: Anti-inflammatory Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested a series of benzaldehyde derivatives, including those structurally related to this compound. The results indicated a dose-dependent inhibition of COX enzymes, with some compounds exhibiting IC50 values below 0.5 µM for COX-2 .
Study 2: Anticancer Mechanisms
A recent investigation into the anticancer properties of similar compounds revealed that they could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted the potential for these compounds to be developed into novel anticancer therapeutics .
Table 1: Biological Activities of Related Compounds
The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Cyclooxygenase Inhibition : The compound's ability to selectively inhibit COX-2 suggests a mechanism for reducing inflammation without the adverse effects associated with non-selective NSAIDs.
- Apoptosis Induction : Evidence indicates that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : The disruption of microbial cell membranes by similar compounds suggests a plausible mechanism for the antimicrobial effects observed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
